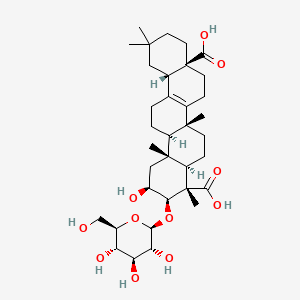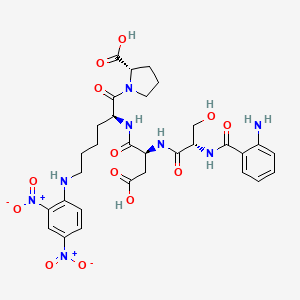
Abz-SDK(Dnp)P-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abz-SDK(Dnp)P-OH is a fluorescence peptide that serves as a substrate for angiotensin I-converting enzyme (ACE). It contains a fluorescent donor-acceptor pair, o-aminobenzoic acid (Abz) and 2,4-dinitrophenyl (Dnp), which makes it useful in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abz-SDK(Dnp)P-OH involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The amino acids are coupled sequentially, starting from the C-terminal end to the N-terminal end. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process involves large-scale HPLC, and the final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Abz-SDK(Dnp)P-OH primarily undergoes hydrolysis when it interacts with angiotensin I-converting enzyme. The enzyme cleaves the peptide bond between the aspartic acid and lysine residues, separating the Abz and Dnp groups .
Common Reagents and Conditions
Reagents: Angiotensin I-converting enzyme, buffer solutions.
Conditions: The reaction is typically carried out in a buffered aqueous solution at physiological pH and temperature
Major Products
The major products of the hydrolysis reaction are the separated Abz and Dnp groups, which can be detected using fluorescence spectroscopy .
Scientific Research Applications
Abz-SDK(Dnp)P-OH is widely used in scientific research due to its fluorescence properties and its role as a substrate for angiotensin I-converting enzyme. Some of its applications include:
Biochemical Assays: Used to measure the activity of angiotensin I-converting enzyme in various biological samples
Inhibitor Screening: Employed in high-throughput screening assays to identify potential inhibitors of angiotensin I-converting enzyme
Kinetic Studies: Utilized to study the kinetics of enzyme-substrate interactions
Medical Research: Investigated for its potential role in understanding diseases related to the renin-angiotensin system, such as hypertension and heart failure
Mechanism of Action
Abz-SDK(Dnp)P-OH exerts its effects by serving as a substrate for angiotensin I-converting enzyme. The enzyme cleaves the peptide bond between the aspartic acid and lysine residues, resulting in the separation of the Abz and Dnp groups. This cleavage event can be monitored using fluorescence spectroscopy, as the fluorescence of Abz is quenched by Dnp until they are separated .
Comparison with Similar Compounds
Similar Compounds
Abz-FRK(Dnp)P-OH: Another fluorescence peptide substrate for angiotensin I-converting enzyme, with a different peptide sequence.
Abz-LFK(Dnp)-OH: A similar compound with a different peptide sequence, used for similar biochemical assays.
Uniqueness
Abz-SDK(Dnp)P-OH is unique due to its specific peptide sequence, which makes it a suitable substrate for studying the activity of angiotensin I-converting enzyme. Its high purity and well-defined fluorescence properties make it a valuable tool in biochemical and medical research .
Properties
Molecular Formula |
C31H38N8O13 |
|---|---|
Molecular Weight |
730.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H38N8O13/c32-19-7-2-1-6-18(19)27(43)36-23(16-40)29(45)35-22(15-26(41)42)28(44)34-21(30(46)37-13-5-9-24(37)31(47)48)8-3-4-12-33-20-11-10-17(38(49)50)14-25(20)39(51)52/h1-2,6-7,10-11,14,21-24,33,40H,3-5,8-9,12-13,15-16,32H2,(H,34,44)(H,35,45)(H,36,43)(H,41,42)(H,47,48)/t21-,22-,23-,24-/m0/s1 |
InChI Key |
GMKYRHRAUUXWAX-ZJZGAYNASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C3=CC=CC=C3N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3=CC=CC=C3N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



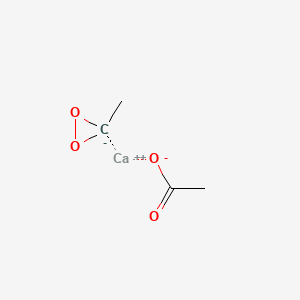
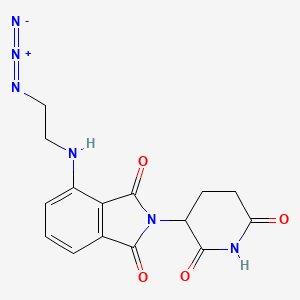

![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
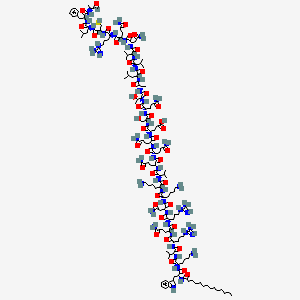
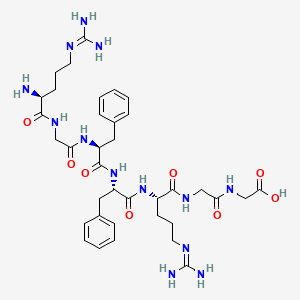
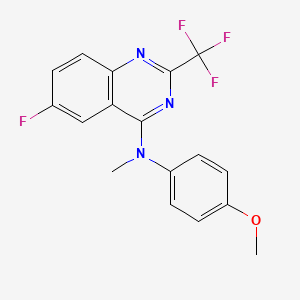

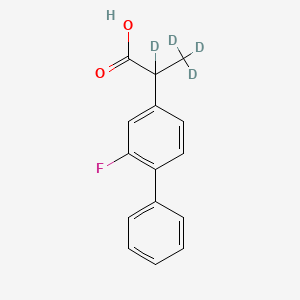
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
